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molecular formula C9H18O2 B1268087 Tert-butyl 2-methylbutanoate CAS No. 16537-12-5

Tert-butyl 2-methylbutanoate

Cat. No. B1268087
M. Wt: 158.24 g/mol
InChI Key: LPSJKZWOLKMCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318764B2

Procedure details

To a solution of t-butyl alcohol (40.7 g, 549 mmol), Et3N (70 mL, 505 mmol), and DMAP (0.366 mL, 3 mmol) in anhydrous CH2Cl2 (100 mL) at 0° C. was added 2-methyl-butyryl chloride (38 g from step 1). The reaction was stirred at 0° C. for 2 h and then room temperature overnight. The cloudy reaction mixture was filtered through celite and concentrated. The residue was diluted with Et2O and washed with 0.1 N HCl. The organic layer was dried (MgSO4), filtered, and concentrated. The residue was distillated at ˜100° C. bath temperature under weak in-house vacuum twice to give the desired 2-methyl-butyric acid tert-butyl ester 2-2 as a clear oil (42 g, ˜85% purity by 1HNMR analysis). 1HNMR (CDCl3, 500 Hz): 2.28-2.20 (m 1H), 1.68-1.56 (m, 1H), 1.44 (s, 9H), 1.46-1.37 (m, 1H), 1.44 (s, 9H), 1.09 (d, J=7.0 hz, 3H), 0.9 (t, J=7.3 Hz, 3H).
Quantity
40.7 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
0.366 mL
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])([CH3:4])([CH3:3])[CH3:2].CCN(CC)CC.[CH3:13][CH:14]([CH2:18][CH3:19])[C:15](Cl)=[O:16]>CN(C1C=CN=CC=1)C.C(Cl)Cl>[C:1]([O:5][C:15](=[O:16])[CH:14]([CH3:13])[CH2:18][CH3:19])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
40.7 g
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
70 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
38 g
Type
reactant
Smiles
CC(C(=O)Cl)CC
Name
Quantity
0.366 mL
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The cloudy reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with Et2O
WASH
Type
WASH
Details
washed with 0.1 N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
was distillated at ˜100° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(C(CC)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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